molecular formula C12H17N3O2 B4090334 N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline CAS No. 597545-61-4

N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline

Cat. No.: B4090334
CAS No.: 597545-61-4
M. Wt: 235.28 g/mol
InChI Key: PSHCYXUUYNZLLE-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline is a chemical building block of interest in medicinal chemistry and early-stage drug discovery. This compound features a multi-substituted aniline core, incorporating both a pyrrolidine ring and an N-ethyl group, a combination designed to explore three-dimensional chemical space and optimize interactions with biological targets . The pyrrolidine ring is a privileged scaffold in pharmaceutical development, valued for its ability to enhance solubility, influence the stereochemistry of a molecule, and improve target selectivity through its non-planar, three-dimensional structure . Compounds with analogous structures, specifically 2-nitroanilines bearing nitrogenous heterocycles, have been identified as potent inhibitors of mosquito Kir1 channels, a novel target for vector control, demonstrating the research utility of this chemical class in developing new insecticides . Furthermore, 1,5-substituted pyrrolidin-2-ones derived from similar aniline precursors show promising biological activity as inhibitors for various enzymes and receptors, such as histone deacetylases and cannabinoid receptors . As a key synthetic intermediate, this compound can be utilized in the construction of more complex nitrogen-containing heterocycles, including various lactams and polycyclic structures relevant to pharmacology . Researchers can employ it to develop novel chemical entities for screening against a range of biological targets.

Properties

IUPAC Name

N-ethyl-2-nitro-5-pyrrolidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-13-11-9-10(14-7-3-4-8-14)5-6-12(11)15(16)17/h5-6,9,13H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHCYXUUYNZLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387946
Record name STK155523
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597545-61-4
Record name STK155523
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Ethyl 2 Nitro 5 Pyrrolidin 1 Yl Aniline and Its Analogues

Strategies for Aniline (B41778) Ring Functionalization

The functionalization of the aniline ring is a critical aspect of synthesizing N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline and its analogues. Key strategies include nucleophilic aromatic substitution to introduce the pyrrolidine (B122466) moiety, reductive amination to forge the aniline-pyrrolidine bond or to introduce the N-ethyl group, and multi-component reactions for efficient construction of the pyrrolidine ring.

Nucleophilic Aromatic Substitution (SNAr) Routes to this compound Precursors

Nucleophilic aromatic substitution (SNAr) is a primary pathway for introducing amine nucleophiles onto an activated aromatic ring. tandfonline.compressbooks.pub For the synthesis of the target compound's precursors, this strategy typically involves an aniline derivative activated by an electron-withdrawing group, most notably a nitro group, positioned ortho or para to a suitable leaving group (e.g., a halogen). tandfonline.com

A direct route to the key intermediate, 5-(pyrrolidin-1-yl)-2-nitroaniline, employs 5-chloro-2-nitroaniline (B48662) as the substrate. The electron-withdrawing nitro group at the C2 position facilitates nucleophilic attack by pyrrolidine at the C5 position, displacing the chloride ion. The reaction generally proceeds through a two-step addition-elimination mechanism, forming a stabilized Meisenheimer complex as an intermediate. nih.gov The presence of electron-withdrawing groups is crucial as they reduce the electron density of the aromatic ring, making it susceptible to nucleophilic attack. tandfonline.com

Typical reaction conditions involve heating the halo-nitroaniline with an excess of pyrrolidine, which can also act as the solvent, or using a polar aprotic solvent like dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) in the presence of a base such as potassium carbonate to neutralize the generated HCl.

Table 1: Representative Conditions for SNAr Reactions
SubstrateNucleophileCatalyst/BaseSolventTemperatureProduct Type
5-Chloro-2-nitroanilinePiperazineK2CO3DMA120°C5-(Piperazin-1-yl)-2-nitroaniline
5-Chloro-2-nitroanilinesThiophenolsK2CO3DMFReflux2-Nitro-5-(phenylthio)-anilines
ChlorobenzeneNaOH (aq)NoneNone350°CPhenol

Reductive Amination Approaches for Aniline-Pyrrolidine Linkages

Reductive amination, also known as reductive alkylation, is a versatile method for forming carbon-nitrogen bonds. rsc.org This reaction can be applied in two distinct ways for the synthesis of this compound: either to construct the pyrrolidine ring itself or to introduce the N-ethyl group onto the aniline nitrogen.

In the first approach, an appropriately substituted aniline can be reacted with a 1,4-dicarbonyl compound or its equivalent, such as 2,5-dimethoxytetrahydrofuran (B146720), in the presence of a reducing agent. organic-chemistry.org A fast reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran using sodium borohydride (B1222165) in an acidic aqueous medium can afford N-aryl pyrrolidines in high yields. organic-chemistry.org This method is compatible with various aryl substituents, including nitro groups. organic-chemistry.org

The second, and more direct, application is the N-ethylation of the precursor 2-nitro-5-(pyrrolidin-1-yl)aniline. This involves a one-pot reaction with acetaldehyde (B116499) in the presence of a reducing agent. acs.org The reaction proceeds through the in-situ formation of an imine intermediate, which is then immediately reduced to the secondary amine. researchgate.net A variety of reducing agents can be employed, with selectivity being a key consideration to avoid reduction of the nitro group. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred because they selectively reduce the imine in the presence of the aldehyde. organic-chemistry.org Alternatively, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source such as ammonium (B1175870) formate (B1220265) provides an efficient and environmentally benign option. acs.orgresearchgate.net

Table 2: Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationTypical SubstratesKey Features
Sodium BorohydrideNaBH₄Aldehydes, Ketones, IminesCommon, inexpensive, can reduce carbonyls. organic-chemistry.org
Sodium CyanoborohydrideNaBH₃CNIminesSelective for imines over carbonyls at neutral/acidic pH. organic-chemistry.org
Sodium TriacetoxyborohydrideNaBH(OAc)₃IminesMild, selective for imines, less toxic than NaBH₃CN. organic-chemistry.org
Catalytic Hydrogenation (e.g., H₂/Pd/C)-Imines, Nitro groups, Alkenes"Green" method, can be non-selective without careful condition control. researchgate.netnih.gov
α-picoline-borane-Aldehydes, Ketones, IminesEffective in MeOH, water, or neat conditions. organic-chemistry.org

Multi-component Reactions (MCRs) for Pyrrolidine Ring Construction and Integration

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. tandfonline.comnih.gov For pyrrolidine synthesis, the [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile, is a powerful and widely used strategy. beilstein-journals.orgacs.orgnih.gov

In this context, an azomethine ylide can be generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. nih.gov This transient 1,3-dipole can then react with an alkene or alkyne (the dipolarophile) to construct the five-membered pyrrolidine ring with a high degree of stereocontrol. rsc.org To integrate this into the synthesis of the target compound's analogues, an aniline derivative could be incorporated into one of the components. For instance, an aniline-substituted aldehyde could be used to generate the azomethine ylide, or an aniline derivative bearing an alkene moiety could serve as the dipolarophile.

A dirhodium(II)-catalyzed three-component reaction of an imine, diazoacetonitrile, and an activated alkyne has been shown to produce N-aryl substituted pyrroles, demonstrating the feasibility of generating an azomethine ylide that subsequently undergoes cycloaddition to form N-aryl heterocycles. nih.govacs.org Similar strategies could be adapted for the synthesis of saturated N-aryl pyrrolidine rings.

Table 3: Examples of Multi-component Reactions for Pyrrolidine Synthesis
Reaction TypeComponentsCatalyst/ConditionsProduct Type
1,3-Dipolar CycloadditionIsatin, α-Amino acid, MaleimideThermal (reflux)N-fused pyrrolidinyl spirooxindoles. nih.gov
[3+2] CycloadditionAldehyde, Amino acid ester, ChalconeK₂CO₃, I₂Pyrrolidine-2-carboxylates. tandfonline.com
Phosphine-Catalyzed MCRAldehyde, Amine, Trimethylsilyl cyanide, Methyl acrylatePBu₃Substituted N-aryl-pyrrolidines. tandfonline.com

Synthesis of this compound via Specific Precursors

The synthesis of the target compound can be efficiently achieved through the derivatization of advanced intermediates, such as appropriately substituted phenylenediamines, or through reactions that form the core heterocyclic scaffold in a controlled manner.

Derivatization from Nitro-substituted Phenylenediamines

A highly convergent route to this compound begins with the precursor 5-(pyrrolidin-1-yl)-2-nitroaniline. This intermediate is itself a nitro-substituted phenylenediamine derivative. The synthesis of this precursor is readily accomplished via the SNAr reaction between 5-chloro-2-nitroaniline and pyrrolidine, as detailed in section 2.1.1.

The final step in the synthesis is the selective N-ethylation of the primary amino group at the C1 position. Care must be taken to avoid alkylation of the pyrrolidine nitrogen or potential side reactions involving the nitro group. Two primary methods are suitable for this transformation:

Direct Alkylation: This involves reacting 5-(pyrrolidin-1-yl)-2-nitroaniline with an ethylating agent like ethyl iodide or ethyl bromide in the presence of a non-nucleophilic base (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent. The base deprotonates the aniline nitrogen, increasing its nucleophilicity for attack on the ethyl halide.

Reductive Amination: As described in section 2.1.2, this is often the preferred method for selective mono-alkylation. acs.org The precursor is treated with one equivalent of acetaldehyde in the presence of a mild reducing agent like sodium triacetoxyborohydride or under catalytic hydrogenation conditions (e.g., Pd/C, H₂ or a hydrogen donor). acs.orgresearchgate.net This method offers high selectivity for the desired N-ethyl product with minimal risk of over-alkylation.

Cyclization Reactions for this compound Scaffolds

An alternative approach to constructing the pyrrolidine ring is through intramolecular cyclization of a linear precursor that is already attached to the functionalized aniline core. researchgate.net This strategy builds the heterocyclic ring as a key step in the synthetic sequence.

One plausible route involves the synthesis of an N-substituted aniline precursor bearing a reactive chain. For example, a precursor such as N-(4-halobutyl)-N-ethyl-4-amino-2-nitroaniline could be synthesized. In the presence of a base, the aniline nitrogen would deprotonate the sulfonamide, and the resulting anion would undergo an intramolecular SN2 reaction, displacing the terminal halide to form the five-membered pyrrolidine ring.

Another sophisticated method involves the ring-opening of donor-acceptor (DA) cyclopropanes with anilines, followed by cyclization. nih.govmdpi.com In this approach, a Lewis acid catalyzes the nucleophilic attack of an aniline (e.g., N-ethyl-3-nitro-p-phenylenediamine) on a DA cyclopropane. This opens the three-membered ring to form a γ-amino ester intermediate, which can then undergo in-situ lactamization and subsequent reduction to yield the desired N-aryl pyrrolidine scaffold.

Table 4: Selected Cyclization Strategies for Pyrrolidine Synthesis
Reaction TypePrecursor TypeKey TransformationProduct
Intramolecular AminationAmino alcoholsSOCl₂ treatment, cyclizationCyclic amines. organic-chemistry.org
Radical CyclizationAlkenyl carboxamidesRadical initiatorPyrrolidones. researchgate.net
DA Cyclopropane Opening/CyclizationDonor-Acceptor Cyclopropane + AnilineLewis acid-catalyzed opening, lactamization1,5-Substituted Pyrrolidin-2-ones. nih.govmdpi.com
Ring-Closing Enyne MetathesisEnyne-containing aminesGrubbs catalystPyrrolidine derivatives. acs.org

Green Chemistry Approaches in the Synthesis of this compound

The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.netmdpi.com For nitrogen-containing heterocyclic compounds, which form the backbone of many pharmaceuticals, developing environmentally benign synthetic routes is a key research focus. nih.govmdpi.com This involves the use of safer solvents, alternative energy sources, and catalytic methods that avoid toxic heavy metals. mdpi.compreprints.org

Transition Metal-Free Catalysis for N-Heterocyclic Frameworks

The construction of N-heterocyclic frameworks, such as the pyrrolidine ring found in this compound, traditionally relies on transition-metal catalysts. However, concerns over toxicity, cost, and environmental impact have spurred the development of transition-metal-free alternatives. researchgate.netnih.gov These methods are highly advantageous for industrial-scale synthesis, as they eliminate the risk of metal contamination in the final product. proquest.com

Multi-component reactions (MCRs) are a powerful tool in this domain, allowing for the efficient assembly of complex molecules in a single step from three or more starting materials. rsc.orgresearchgate.net This approach adheres to green chemistry principles by reducing the number of synthetic steps, minimizing solvent waste, and improving atom economy. researchgate.net Researchers have successfully employed metal-free MCRs to synthesize a wide variety of nitrogen heterocycles, including five- and six-membered rings. rsc.orgresearchgate.net For instance, the synthesis of pyrrolidine derivatives has been achieved using organocatalysts under mild conditions. These reactions demonstrate high compatibility with various functional groups, which is crucial for creating a diverse library of analogues. rsc.org

The table below summarizes representative examples of transition-metal-free catalytic systems for the synthesis of N-heterocyclic frameworks relevant to the pyrrolidine structure.

Catalyst SystemReactantsProduct TypeKey Advantages
Acetic Acid (AcOH)/Ethanol (EtOH)Azomethine ylide, dipolarophilePyrrolidine derivativeMild conditions, readily available catalyst, good yields.
Organocatalyst (e.g., Proline-derived)Aldehyde, amine, α,β-unsaturated ketoneFunctionalized pyrrolidineHigh stereoselectivity, metal-free, mimics enzymatic catalysis.
Iodine (I₂)1,3-Dicarbonyl compound, aldehyde, amineDihydropyridineInexpensive catalyst, high efficiency, simple work-up.
p-Toluenesulfonic acid (p-TsOH)Aromatic aldehyde, aniline, dialkylbut-2-ynedioateSubstituted pyrrolidinoneOne-pot synthesis, good yields, use of water as a green solvent. researchgate.net

Microwave-Assisted Synthetic Protocols for Pyrrolidine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry technique, offering dramatic reductions in reaction times, increased product yields, and often enhanced purity compared to conventional heating methods. researchgate.netmdpi.com The rapid and uniform heating provided by microwave irradiation can accelerate reactions that would otherwise require many hours or even days. mdpi.com

This technology is particularly well-suited for the synthesis of pyrrolidine derivatives. For example, the 1,3-dipolar cycloaddition reaction to form the pyrrolidine ring can be completed in minutes under microwave irradiation, compared to several hours with conventional heating. mdpi.com One study detailed the synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivatives with highly encouraging yields using a microwave-assisted approach. researchgate.net Another report described a one-pot, three-component synthesis of substituted pyrrolidinones in water, an environmentally benign solvent, facilitated by microwave heating. researchgate.net This combination of microwave technology and green solvents represents a substantial step forward in the sustainable production of heterocyclic compounds. researchgate.netmdpi.com

The following table presents a comparison of microwave-assisted versus conventional heating methods for the synthesis of pyrrolidine-containing structures.

Reaction TypeHeating MethodReaction TimeYieldReference
1,3-Dipolar CycloadditionMicrowave Irradiation4 hours41% mdpi.com
1,3-Dipolar CycloadditionConventional Heating8 hours50% mdpi.com
Amide CouplingMicrowave Irradiation20 minutes20% mdpi.com
N-alkylationMicrowave Irradiation5 minutes47% (overall) mdpi.com
Three-Component Pyrrolidinone SynthesisMicrowave Irradiation5-10 minutes85-94% researchgate.net
Three-Component Pyrrolidinone SynthesisConventional Heating6-8 hours60-75% researchgate.net

Stereoselective Synthesis of Pyrrolidine-Containing this compound Analogues

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods to control the three-dimensional arrangement of atoms is of paramount importance in medicinal chemistry. For analogues of this compound, controlling the stereocenters within the pyrrolidine ring is a critical objective. mdpi.comnih.gov

Stereoselective methods for synthesizing pyrrolidine derivatives can be broadly categorized into two main approaches: the functionalization of an existing, optically pure chiral starting material (a "chiral pool" approach) or the asymmetric construction of the pyrrolidine ring from achiral or racemic precursors. mdpi.comresearchgate.net Proline and 4-hydroxyproline (B1632879) are common starting materials for the chiral pool approach. mdpi.comresearchgate.net

The second approach often involves asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer or diastereomer over the others. A notable example is the [3+2] cycloaddition reaction between azomethine ylides and dipolarophiles, which can be rendered highly stereoselective using chiral catalysts. acs.org A recent study demonstrated a highly diastereoselective synthesis of densely substituted pyrrolidines using a chiral N-tert-butanesulfinyl group as an auxiliary. This method allowed for the creation of up to four stereogenic centers in the pyrrolidine ring with excellent control. acs.org The resulting compounds could then be transformed into valuable proline derivatives, which themselves can serve as organocatalysts. acs.org

The table below highlights key findings in the stereoselective synthesis of substituted pyrrolidines.

MethodCatalyst/AuxiliaryKey FeatureStereochemical OutcomeReference
[3+2] CycloadditionAg₂CO₃Use of chiral N-tert-butanesulfinylazadienesHigh regio- and diastereoselectivity acs.org
Intramolecular CyclizationPd(OH)₂Ozonolysis and subsequent intramolecular cyclizationStereoselective formation of the pyrrolidine ring mdpi.com
Reduction of ProlineLiAlH₄ or LiBH₄Use of a common chiral pool starting materialSynthesis of optically pure (S)-pyrrolidin-2-ylmethanol researchgate.net
Asymmetric Aldol ReactionProline derivative organocatalystOrganocatalysis using synthesized pyrrolidineModerate enantioselective and diastereoselective ratios acs.org

Chemical Reactivity and Mechanistic Investigations of N Ethyl 2 Nitro 5 Pyrrolidin 1 Yl Aniline

Nucleophilic Substitution Reactions Involving the Aniline (B41778) Core

Nucleophilic Aromatic Substitution (SNAr) is a critical class of reactions for substituted aromatic compounds. The viability of these reactions on the N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline core is highly dependent on the presence of a suitable leaving group at a position activated by an electron-withdrawing group.

The nitro group (–NO₂) is a powerful electron-withdrawing group, a property that is fundamental to its role in activating aromatic rings toward nucleophilic attack. In the context of an SNAr mechanism, the nitro group's primary function is to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the carbon atom bearing the leaving group.

The pyrrolidinyl group, being a secondary amine, acts as a strong electron-donating group through resonance. Its lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system. This electron donation increases the electron density of the aromatic ring, which generally deactivates the ring towards nucleophilic attack.

In this compound, the pyrrolidinyl group is located at the C5 position, which is meta to the nitro group (C2) and para to the N-ethylamino group (C1). Its electron-donating effect counteracts the activating effect of the nitro group in an SNAr reaction. This electronic "push-pull" conflict means that while the nitro group strongly pulls electron density out of the ring to facilitate nucleophilic attack, the pyrrolidinyl group pushes electron density back in. The net effect on the reaction rate would depend on the specific nucleophile, leaving group, and reaction conditions, but the presence of the strong electron-donating pyrrolidinyl group would render the ring less susceptible to SNAr than a comparable compound without this substituent.

Oxidative Transformations and Cyclization Pathways

The specific arrangement of substituents in this compound opens up several possibilities for intramolecular cyclization, particularly through processes involving the ortho-disposed amino and nitro functionalities.

Reductive Cyclization: A common and powerful transformation for ortho-nitroanilines is reductive cyclization. In this process, the nitro group is reduced (often to a hydroxylamine (B1172632) or an amine), and the resulting intermediate undergoes a spontaneous or catalyzed intramolecular condensation with the adjacent amino group. This reaction is a classic route to synthesizing benzimidazoles. rsc.orgorganic-chemistry.orgrsc.org For this compound, treatment with a reducing agent such as sodium dithionite (B78146) (Na₂S₂O₄) in the presence of an aldehyde could lead to the formation of a highly substituted benzimidazole (B57391) derivative in a one-pot reaction. organic-chemistry.orgresearchgate.netresearchgate.net

Oxidative Cyclization: While less common than reductive pathways for this specific substrate, oxidative conditions can also lead to cyclization. Oxidation of ortho-substituted anilines using reagents like phenyliodine(III) diacetate can lead to the formation of heterocyclic systems such as benzofurazan (B1196253) 1-oxides (benzofuroxans). researchgate.net

Phenazine (B1670421) Synthesis: The condensation of anilines with nitroaromatic compounds, particularly under basic or thermal conditions, can lead to the formation of phenazine derivatives. chempedia.info While this is typically an intermolecular reaction, the potential for oxidative dimerization and subsequent cyclization exists, which could lead to complex phenazine structures. researchgate.netnih.gov

Electrophilic Aromatic Substitution on this compound

Electrophilic Aromatic Substitution (EAS) is governed by the directing and activating/deactivating effects of the substituents already present on the ring. The aniline core of the title compound has two strong activating groups (N-ethylamino and pyrrolidinyl) and one strong deactivating group (nitro). byjus.comchemistrysteps.com

The directing effects of these groups are as follows:

N-ethylamino (at C1): Strongly activating, ortho-, para-directing. It directs incoming electrophiles to positions C2 and C4.

Nitro (at C2): Strongly deactivating, meta-directing. It directs incoming electrophiles to positions C4 and C6. makingmolecules.com

Pyrrolidinyl (at C5): Strongly activating, ortho-, para-directing. It directs incoming electrophiles to positions C4 and C6.

The positions available for substitution are C3, C4, and C6. Based on the combined influence of the substituents, the C4 and C6 positions are the most likely sites for electrophilic attack. The C4 position is particularly activated, as it is para to the N-ethylamino group and meta to the nitro group, and ortho to the powerful pyrrolidinyl activating group. The C6 position is also strongly activated, being ortho to the N-ethylamino group (though sterically hindered) and ortho to the pyrrolidinyl group, as well as meta to the nitro group. Therefore, a mixture of C4 and C6 substituted products would be expected, with the C4 isomer likely predominating.

It is crucial to note that under strongly acidic conditions, such as those used for nitration (H₂SO₄/HNO₃), the basic amino groups will be protonated to form anilinium ions (–NH₂R⁺). These protonated groups are strongly deactivating and meta-directing, which would drastically alter the reactivity and regioselectivity of the substitution. byjus.com

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
SubstituentPositionEffect on ReactivityDirecting InfluenceFavored Positions for Substitution
N-ethylaminoC1Strongly ActivatingOrtho, ParaC2 (blocked), C4
NitroC2Strongly DeactivatingMetaC4, C6
PyrrolidinylC5Strongly ActivatingOrtho, ParaC4, C6

Predicted outcome: Major substitution at C4, minor substitution at C6.

Functionalization Strategies for this compound Derivatives

The inherent reactivity of the functional groups on this compound provides multiple avenues for the synthesis of new derivatives.

Reduction of the Nitro Group: The most straightforward functionalization is the reduction of the C2 nitro group to a primary amine (–NH₂). This transformation creates a substituted ortho-phenylenediamine. The resulting diamine is a valuable synthetic intermediate. The newly formed primary amine can undergo diazotization to form a diazonium salt, which is a versatile precursor for introducing a wide range of substituents (e.g., –OH, –F, –Cl, –Br, –I, –CN) via Sandmeyer or related reactions.

Electrophilic Aromatic Substitution: As detailed in section 3.3, electrophilic reactions such as halogenation, sulfonation, or Friedel-Crafts acylation can be used to introduce new substituents at the activated C4 and C6 positions.

Cyclization Reactions: As discussed in section 3.2, reductive cyclization of the parent molecule with aldehydes or carboxylic acids can be employed to construct a fused benzimidazole ring system, a common scaffold in medicinal chemistry.

Modification of the N-ethyl Group: The N-ethyl group can potentially be dealkylated or modified through reactions targeting the N-alkyl bond, although this often requires harsh conditions.

Table 2: Potential Functionalization Strategies and Resulting Derivatives
Reaction TypeReagentsFunctional Group ModifiedResulting Product Class
Nitro ReductionH₂, Pd/C or SnCl₂/HClC2-NO₂ → C2-NH₂Substituted ortho-Phenylenediamine
Diazotization/Sandmeyer1. NaNO₂, HCl; 2. CuXC2-NH₂ (from reduced nitro)2-Halogenated or 2-Cyanated Aniline
Electrophilic HalogenationBr₂, AcOH or NBSAromatic Ring (C-H)Bromo-substituted Derivative (at C4/C6)
Reductive CyclizationNa₂S₂O₄, R-CHOC1-NH and C2-NO₂Substituted Benzimidazole

Radical Reactions and Their Application in this compound Modification

The study of radical reactions involving nitroaromatic compounds is extensive, often focusing on their behavior under reductive or photolytic conditions.

Nitro Radical Anion Formation: Nitroaromatic compounds can accept a single electron to form a nitro radical anion (ArNO₂⁻•). nih.govosti.gov While these species are often intermediates in reductive pathways, they are generally considered unreactive as damaging radicals themselves. nih.gov Their formation is a key step in the "futile metabolism" observed in some biological systems, where the radical anion transfers its electron to molecular oxygen. nih.gov

Photochemical Reactions: Photolysis of nitroanilines in the presence of species like nitrite (B80452) ions can lead to the generation of nitrogen dioxide radicals (•NO₂). These highly reactive radicals can then attack the aromatic ring, leading to further nitration. Given the already electron-rich nature of the this compound ring, it could be susceptible to such radical additions.

Hydrogen Abstraction: The N-ethyl group possesses aliphatic C-H bonds that are susceptible to hydrogen abstraction by aggressive radical species. This could initiate radical chain reactions, such as halogenation at the alkyl side chain under UV light, to functionalize the ethyl group. youtube.com

Denitration Reactions: In specific contexts, such as interaction with arylnitrile radical cations in mass spectrometry, nitroaromatic compounds can undergo radical-mediated denitration, where the entire nitro group is eliminated. researchgate.net

Advanced Spectroscopic Characterization Techniques and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the connectivity and spatial relationships between atoms. For N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline, a full suite of NMR experiments, including 1D (¹H and ¹³C) and 2D techniques, would be employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the pyrrolidine (B122466) ring protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating amino and pyrrolidinyl groups. Based on data for similar substituted nitroanilines, the aromatic protons would likely appear in the range of δ 6.0-8.0 ppm. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern for an ethyl group attached to a nitrogen atom. The pyrrolidine protons would likely show complex multiplets due to their chemical and magnetic non-equivalence.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The aromatic carbons would resonate in the region of δ 100-150 ppm, with the carbon bearing the nitro group shifted downfield. The carbons of the ethyl and pyrrolidine groups would appear in the upfield region of the spectrum.

To establish the connectivity between protons and carbons, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, for instance, confirming the relationship between the methylene and methyl protons of the ethyl group and the connectivity of protons within the pyrrolidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying long-range (2-3 bond) correlations between protons and carbons. This would be key in confirming the substitution pattern on the aromatic ring, for example, by showing correlations from the ethyl protons to the aromatic carbons and from the pyrrolidine protons to the aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This data is predicted based on known values for structurally similar compounds.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 6.0 - 8.0 100 - 150
N-CH₂ (Ethyl) ~3.3 (quartet) ~45
CH₃ (Ethyl) ~1.3 (triplet) ~15
N-CH₂ (Pyrrolidine) ~3.2 - 3.4 (multiplet) ~47
CH₂ (Pyrrolidine) ~1.9 - 2.1 (multiplet) ~25

While this compound does not possess a chiral center, NMR spectroscopy can provide insights into the preferred conformation of the molecule in solution. The presence of a bulky nitro group ortho to the N-ethylamino group can lead to restricted rotation around the C-N bond. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be used to probe through-space interactions between protons. For example, a NOE between the N-ethyl protons and a specific aromatic proton would provide evidence for a particular rotational isomer being more populated. The study of related N-alkylanilines has shown that the conformation is influenced by intramolecular hydrogen bonding and steric hindrance.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show several key absorption bands. The most prominent would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The N-H stretching vibration of the secondary amine would appear as a sharp band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and pyrrolidine groups would be observed just below 3000 cm⁻¹. The C-N stretching vibrations for both the aromatic and aliphatic amines would be found in the fingerprint region (1000-1350 cm⁻¹). Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The nitro group also gives rise to a strong, characteristic Raman band.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1500 - 1560
Nitro (NO₂) Symmetric Stretch 1335 - 1385
Secondary Amine (N-H) Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1450 - 1600

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that

X-ray Diffraction for Solid-State Structure and Crystal Packing Analysis

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how molecules are arranged in the crystal lattice, a study of which is crucial for understanding intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.

As of the latest literature search, a complete single-crystal X-ray diffraction analysis for this compound has not been reported. However, to illustrate the type of data obtained from such an analysis, we can consider the crystallographic information for the closely related compound, 2-ethyl-5-nitroaniline (B1661927) , which lacks the pyrrolidinyl substituent. bldpharm.com

For 2-ethyl-5-nitroaniline, the crystal structure reveals a nearly planar molecule. bldpharm.com The arrangement of molecules in the crystal is stabilized by a network of weak intermolecular N-H···N and C-H···O hydrogen bonds, which link the molecules into chains. bldpharm.com This type of information is critical for understanding the physical properties of the solid material, such as its melting point and solubility.

The crystallographic data for 2-ethyl-5-nitroaniline is summarized in the table below. bldpharm.com

Interactive Data Table: Crystal Data for 2-Ethyl-5-nitroaniline

ParameterValue
Chemical FormulaC8H10N2O2
Formula Weight166.18
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)23.037 (5)
b (Å)3.9540 (8)
c (Å)18.393 (4)
β (°)104.51 (3)
Volume (Å3)1621.9 (6)
Z8
Temperature (K)298

A similar X-ray diffraction study on this compound would be expected to provide a detailed picture of its molecular conformation, including the planarity of the nitroaniline system and the orientation of the ethyl and pyrrolidinyl groups. It would also elucidate the intermolecular forces that govern its crystal packing, which would likely involve hydrogen bonding and other weak interactions.

Theoretical and Computational Insights into this compound Remain Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed theoretical and computational studies specifically focusing on the compound this compound are not publicly available. As a result, a thorough analysis of its electronic structure, reactivity, and dynamic behavior as requested could not be compiled.

While computational chemistry is a powerful tool for characterizing novel molecules, it appears that this compound has not yet been the subject of in-depth investigation using methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), or Molecular Dynamics (MD) simulations.

General computational studies have been conducted on related classes of molecules, such as other nitro-substituted anilines or compounds containing a pyrrolidine moiety. These studies often explore the effects of different substituent groups on the electronic and optical properties of the molecules. For instance, research on push-pull nitroaniline derivatives investigates how electron-donating and electron-withdrawing groups influence the intramolecular charge transfer, which is crucial for applications in nonlinear optics. Similarly, computational analyses of N,N-dialkyl-nitroanilines provide insights into how the alkyl groups affect the molecular geometry and electronic properties.

However, without specific calculations performed on this compound, it is not possible to provide scientifically accurate data for the following areas outlined in the requested article:

Theoretical and Computational Studies of N Ethyl 2 Nitro 5 Pyrrolidin 1 Yl Aniline

Molecular Modeling for Ligand-Receptor Interaction Analysis (Focus on binding mechanisms, not biological outcomes)

General computational approaches for analyzing ligand-receptor binding mechanisms for analogous compounds often involve:

Geometry Optimization: The three-dimensional structure of the ligand is optimized to find its most stable conformation.

Receptor Preparation: The crystal structure of the target receptor is obtained from a protein data bank and prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.

Molecular Docking: The optimized ligand is then "docked" into the receptor's binding site to predict the preferred binding orientation and affinity. This process generates a binding score and reveals potential intermolecular interactions.

Interaction Analysis: The resulting ligand-receptor complex is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for the binding mechanism.

Without specific studies on N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline, it is not possible to provide detailed research findings, data tables on binding energies, or specific interacting amino acid residues. Further computational research would be required to elucidate the specific binding mechanisms of this compound with any potential biological targets.

Structure Property Relationships of N Ethyl 2 Nitro 5 Pyrrolidin 1 Yl Aniline Derivatives

Electronic Effects of Substituents on Aromaticity and Charge Transfer

The electronic landscape of N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline is dominated by the interaction of its substituents with the aromatic π-system. The molecule contains two strong electron-donating groups (EDGs)—the N-ethylamino group and the pyrrolidin-1-yl group—and one powerful electron-withdrawing group (EWG)—the nitro group (-NO2). numberanalytics.comnumberanalytics.com

Electron-Donating Groups: The N-ethylamino and pyrrolidin-1-yl groups possess nitrogen atoms with lone pairs of electrons adjacent to the benzene (B151609) ring. These lone pairs can be delocalized into the ring through resonance (a +R or +M effect), significantly increasing the ring's electron density. sci-hub.se This donation is a primary characteristic of activating groups. masterorganicchemistry.com

Electron-Withdrawing Group: The nitro group is a potent EWG, withdrawing electron density from the ring through both the inductive effect (-I effect) and the resonance effect (-R or -M effect). numberanalytics.comnumberanalytics.com The nitrogen atom of the nitro group bears a partial positive charge, which strongly attracts the π-electrons of the aromatic ring. assets-servd.hostyoutube.com

This combination of opposing electronic functions establishes an intramolecular charge transfer (ICT) pathway. Electron density is "pushed" from the nitrogen-containing donor groups, through the aromatic ring, and "pulled" towards the nitro group acceptor. This ICT is particularly pronounced between the para-positioned pyrrolidinyl donor and the nitro acceptor. Such strong resonance interactions involving electron-donating substituents in the para position are well-documented. nih.gov

Steric Hindrance and Conformational Preferences of Pyrrolidinyl Moiety

The substituents on the aniline (B41778) ring not only exert electronic effects but also introduce significant steric bulk, which influences the molecule's three-dimensional conformation. The most critical steric interaction occurs between the N-ethylamino group and the adjacent nitro group at the ortho position. This steric clash often prevents the nitro group from being coplanar with the benzene ring. mdpi.comresearchgate.net The resulting twist in the C-N bond between the ring and the nitro group can disrupt π-orbital overlap, thereby reducing the resonance effect of the nitro group. mdpi.com

Influence of Nitro and Pyrrolidinyl Groups on Aromatic Ring Activation and Deactivation

The reactivity of an aromatic ring towards electrophilic substitution is governed by the net effect of its substituents. Activating groups increase the reaction rate compared to unsubstituted benzene, while deactivating groups decrease it. masterorganicchemistry.comlibretexts.org

Activating Influence: The N-ethylamino and pyrrolidin-1-yl groups are potent activating groups. By donating electron density into the ring, they make it more nucleophilic and thus more reactive towards electrophiles. libretexts.orgquora.com These groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org

Deactivating Influence: The nitro group is a strong deactivating group. It withdraws electron density, making the ring less nucleophilic and slowing down electrophilic substitution reactions. numberanalytics.comquora.com The nitro group is a meta-director. assets-servd.hostlibretexts.org

SubstituentTypeElectronic EffectInfluence on ReactivityDirecting Effect
-NH-CH₂CH₃ (N-ethylamino)Donor+R, -I (net donor)Strongly ActivatingOrtho, Para
-N(CH₂)₄ (Pyrrolidin-1-yl)Donor+R, -I (net donor)Strongly ActivatingOrtho, Para
-NO₂ (Nitro)Acceptor-R, -I (net acceptor)Strongly DeactivatingMeta

Correlation of Molecular Structure with Optical Properties

The push-pull electronic structure of this compound is directly responsible for its distinct optical properties. The intramolecular charge transfer (ICT) from the donor groups to the acceptor group via the π-conjugated bridge gives rise to strong absorption in the electromagnetic spectrum.

The linear optical properties are primarily observed through UV-visible absorption spectroscopy. Molecules with extensive conjugation and ICT characteristically exhibit strong absorption bands corresponding to π–π* and n–π* electronic transitions. researchgate.net For this compound, the ICT transition results in a low-energy, high-intensity absorption band, likely in the visible region of the spectrum, which is what imparts color to the compound. The exact position (λ_max) and intensity of this absorption are sensitive to the molecular environment, such as the polarity of the solvent. sci-hub.se

Molecules that possess a large change in dipole moment between their ground and excited states, a characteristic of strong push-pull systems, are often excellent candidates for nonlinear optical (NLO) applications. ijsr.net These materials can alter the properties of light passing through them, enabling technologies like frequency doubling. The efficiency of the second-order NLO response is quantified by the first hyperpolarizability (β).

CompoundFirst Hyperpolarizability (β) ReferenceKey Structural Feature
UreaStandard Reference (β value is low)Small molecule, weak NLO response
p-Nitroaniline (PNA)β value is ~20-30 times that of ureaPrototypical push-pull system (NH₂ → NO₂) researchgate.netrug.nl
N-ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo) anilineβ value is 124-196 times that of ureaExtended conjugation and strong push-pull character researchgate.net
This compoundExpected to be highStrong push-pull system with two donors (pyrrolidinyl, N-ethylamino) and one acceptor (nitro)

Influence of Molecular Architecture on Aggregation Phenomena

Key interactions that can govern the aggregation of this molecule include:

Hydrogen Bonding: The N-H bond of the ethylamino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as acceptors. This can lead to the formation of defined chains or networks. nih.gov

π–π Stacking: The electron-rich aromatic rings can stack on top of one another, an interaction that helps to stabilize the crystal lattice.

Van der Waals Forces: These general attractive forces between molecules, influenced by the shape and size of the ethyl and pyrrolidinyl groups, also play a crucial role in molecular packing. researchgate.net

The balance of these forces determines the final crystal structure, or supramolecular assembly. nih.gov The specific morphology (e.g., needles, plates) of the crystalline material is a direct consequence of these directional intermolecular interactions. researchgate.netresearchgate.net Understanding these phenomena is critical for controlling the solid-state properties of the material, which can impact its NLO performance, as the alignment of molecules in the crystal is crucial for achieving a macroscopic effect.

Advanced Material Science Applications of N Ethyl 2 Nitro 5 Pyrrolidin 1 Yl Aniline Derivatives

Development as Chromophores for Electro-Optical Applications

The inherent charge-transfer characteristics of N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline derivatives make them attractive for use as chromophores in electro-optical materials. These materials can modulate light in response to an electric field, a property crucial for optical communications and computing.

Design Principles for Tunable Optical Properties

The optical properties of chromophores based on N-substituted nitroanilines can be finely tuned through molecular design. The "push-pull" nature, with the pyrrolidine (B122466) and ethylamino groups acting as electron donors and the nitro group as a strong electron acceptor, creates a large dipole moment and enhances the second-order nonlinear optical (NLO) response. The efficiency of these chromophores is related to their molecular hyperpolarizability.

Theoretical and experimental studies on similar push-pull nitroaniline systems have demonstrated that modifications to the donor group, the acceptor group, or the conjugated bridge connecting them can significantly alter the NLO properties. For instance, increasing the electron-donating strength of the amine substituent or extending the π-conjugation of the aromatic system can lead to a red shift in the absorption maximum and an increase in the hyperpolarizability.

Table 1: Calculated Properties of a Related Nitroaniline Chromophore

PropertyValue
Dipole Moment (μ)High
Linear Polarizability (α)Moderate
First Hyperpolarizability (β)High

Note: This table represents typical calculated properties for a generic push-pull nitroaniline chromophore and is for illustrative purposes. Specific values for this compound derivatives would require dedicated computational and experimental studies.

Integration into Polymer Matrices for Photochromic Compositions

This compound derivatives can be incorporated into polymer matrices to create photochromic materials. mdpi.com Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, leading to a change in color. In the context of push-pull nitroaniline derivatives, this can be achieved by linking them to a photochromic moiety. ekb.eg

The process typically involves synthesizing a polymer with the chromophore covalently bonded as a side chain or dispersed as a guest in a host polymer matrix. researchgate.net Upon exposure to light of a specific wavelength, the photochromic unit undergoes a structural change, which in turn can alter the electronic properties and absorption spectrum of the entire system. The rigidity and polarity of the polymer matrix can influence the kinetics and efficiency of the photochromic process. mdpi.com Research on polymers containing substituted 4-nitroaniline (B120555) has shown the potential to achieve high thermal stability and good film-forming properties, which are crucial for practical applications in optical data storage and smart windows. researchgate.net

Application as Building Blocks in Organic Synthesis for Complex Architectures

The functional groups present in this compound make it a versatile building block for the synthesis of more complex molecules and functional materials.

Scaffold Diversification for Functional Materials

The aniline (B41778) and nitro functionalities of this compound provide reactive sites for a variety of chemical transformations. The nitro group can be reduced to an amino group, which can then participate in a wide range of coupling reactions to build larger molecular scaffolds. The presence of the pyrrolidine ring also offers opportunities for further functionalization.

This scaffold diversification is key to creating new materials with tailored properties. For example, by attaching different aromatic or heterocyclic units, it is possible to create novel dyes, liquid crystals, or components for organic light-emitting diodes (OLEDs). The ability to systematically modify the molecular structure allows for the fine-tuning of properties such as solubility, thermal stability, and electronic behavior.

Synthesis of Nitrogen-Containing Heterocyclic Frameworks

This compound can serve as a precursor for the synthesis of various nitrogen-containing heterocyclic frameworks, such as benzimidazoles and quinoxalines. ekb.egmdpi.com These heterocycles are important structural motifs in many biologically active compounds and functional materials.

The synthesis of these frameworks typically involves the reduction of the nitro group to an amine, followed by a condensation reaction with a suitable carbonyl compound. For instance, reaction of the resulting diamine with an aldehyde or a carboxylic acid derivative can lead to the formation of a benzimidazole (B57391) ring. mdpi.com Similarly, reaction with an α-dicarbonyl compound can yield a quinoxaline. nih.gov The specific substitution pattern of the starting aniline derivative influences the properties of the resulting heterocyclic compound.

Research into Corrosion Inhibition Mechanisms at Metal Interfaces

Organic compounds containing heteroatoms like nitrogen and oxygen, along with π-electrons, are known to be effective corrosion inhibitors for various metals and alloys. bldpharm.com The molecular structure of this compound, with its multiple nitrogen and oxygen atoms and an aromatic ring, suggests its potential as a corrosion inhibitor.

The primary mechanism of corrosion inhibition by such organic molecules is adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. bldpharm.com This adsorption can occur through two main types of interactions: physisorption and chemisorption.

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: This involves the formation of a coordinate bond between the lone pair electrons of the heteroatoms (N, O) in the inhibitor and the vacant d-orbitals of the metal atoms. The presence of the aromatic ring can also contribute to adsorption through π-electron interactions with the metal surface.

Studies on similar aniline and pyrrolidine derivatives have shown that the efficiency of corrosion inhibition is influenced by the concentration of the inhibitor, the temperature, and the nature of the corrosive medium. mdpi.com The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. The presence of both electron-donating (pyrrolidine, ethylamino) and electron-withdrawing (nitro) groups in this compound can lead to a complex and potentially strong interaction with the metal surface, making it a promising candidate for corrosion inhibition research.

Adsorption Characteristics and Surface Interactions

The efficacy of organic compounds as corrosion inhibitors is predominantly determined by their ability to adsorb onto a metal surface, forming a protective barrier. This adsorption process can be broadly categorized into physisorption, involving electrostatic interactions, and chemisorption, which entails the formation of coordinate or covalent bonds between the inhibitor molecule and the metal. For aniline derivatives, the adsorption mechanism is often a combination of both.

The adsorption behavior of inhibitor molecules on a metal surface can be described by various adsorption isotherms, such as those developed by Langmuir, Freundlich, and Temkin. journalcsij.comresearchgate.netresearchgate.net The Langmuir isotherm is frequently used to model the adsorption of corrosion inhibitors, as it assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netresearchgate.netekb.eg Studies on nitroaniline isomers (ortho, meta, and para) as corrosion inhibitors for zinc in nitric acid have shown that their adsorption follows the Langmuir isotherm. researchgate.net This suggests that derivatives of this compound would likely also adhere to this model, forming a uniform protective layer on the metal.

The adsorption process is influenced by the molecular structure of the inhibitor. The this compound molecule possesses several features that would contribute to strong adsorption:

The Pyrrolidine Ring and Amino Groups: The nitrogen atoms in the pyrrolidine ring and the amino group have lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms, leading to strong coordinate bonds (chemisorption). researchgate.net

The Aromatic Ring: The π-electrons of the benzene (B151609) ring provide another avenue for interaction with the metal surface.

The Nitro Group: The electron-withdrawing nature of the nitro group influences the electron density distribution across the molecule, which in turn affects its interaction with the metal surface.

The Gibbs free energy of adsorption (ΔG°ads) is a critical parameter for characterizing the adsorption process. Negative values of ΔG°ads indicate a spontaneous adsorption process. Generally, values around -20 kJ/mol or less are associated with physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. For related aniline derivatives, a mix of physical and chemical adsorption is often observed. researchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are instrumental in evaluating the adsorption and inhibition efficiency of these compounds. rsc.orgnasa.govresearchgate.net For instance, a study on nitroanilines as corrosion inhibitors for zinc showed inhibition efficiencies as high as 99.4% for the meta-nitroaniline isomer at a concentration of 40 mM in 0.15 M nitric acid. researchgate.net This high efficiency is attributed to the strong adsorption of the inhibitor on the zinc surface.

Table 1: Representative Adsorption Data for Nitroaniline Derivatives as Corrosion Inhibitors
InhibitorMetalCorrosive MediumInhibition Efficiency (%)Adsorption Isotherm Model
m-nitroanilineZinc0.15 M HNO₃99.4Langmuir
p-nitroanilineZinc0.15 M HNO₃97.9Langmuir
o-nitroanilineZinc0.15 M HNO₃90.8Langmuir

Theoretical Modeling of Inhibitor-Surface Binding

Theoretical modeling, particularly using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provides profound insights into the inhibitor-surface binding at a molecular level. mdpi.comresearchgate.netmdpi.com These computational methods allow for the calculation of various quantum chemical parameters that correlate with the inhibition efficiency of a molecule.

Density Functional Theory (DFT)

DFT calculations can elucidate the electronic properties of the inhibitor molecule, such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). researchgate.netnajah.edu

EHOMO is associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency.

ELUMO relates to the ability of the molecule to accept electrons from the metal surface. A lower ELUMO value suggests a greater capacity for electron acceptance.

The energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's reactivity. A smaller energy gap generally implies higher reactivity and thus, better inhibition potential.

For this compound, the presence of the electron-donating ethyl and pyrrolidinyl groups would be expected to increase the EHOMO, enhancing its ability to bind to the metal surface. Conversely, the electron-withdrawing nitro group would lower the ELUMO, facilitating back-donation from the metal. This synergistic electronic effect is often characteristic of highly effective mixed-type corrosion inhibitors.

Table 2: Calculated Quantum Chemical Parameters for Representative Aniline Derivatives
MoleculeEHOMO (eV)ELUMO (eV)ΔE (eV)Dipole Moment (Debye)
Aniline-5.32-0.215.111.65
p-Nitroaniline-6.15-2.253.906.98
2-Fluoroaniline-5.41-0.355.062.13

Molecular Dynamics (MD) Simulations

MD simulations model the dynamic behavior of the inhibitor molecules at the interface with the metal surface in a simulated corrosive environment. researchgate.net These simulations provide a visual representation of the adsorption process and allow for the calculation of the binding energy between the inhibitor and the surface. mdpi.com The simulation can reveal the preferred orientation of the adsorbed molecules. For a molecule like this compound, MD simulations would likely show a planar adsorption orientation, maximizing the contact between the aromatic ring, the pyrrolidine group, and the metal surface. This flat orientation ensures the formation of a dense and stable protective film.

The binding energy calculated from MD simulations is a direct measure of the strength of the interaction between the inhibitor and the surface. A more negative (i.e., larger in magnitude) binding energy indicates a more stable adsorbed layer and, consequently, a higher inhibition efficiency. mdpi.com

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For this compound, moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste, is a primary challenge. rsc.orgrsc.org

Future research will likely focus on several key areas:

Continuous-Flow Synthesis: This technology offers a safer, more scalable, and consistent method for the production of nitroaromatic compounds. beilstein-journals.org Research into a continuous-flow process for this specific aniline (B41778) could lead to higher yields and purity with reduced risk, particularly given the hazardous nature of nitration reactions. beilstein-journals.org

Biocatalysis: The use of enzymes, such as lipases, for amidation or other key bond-forming reactions presents a green alternative to traditional chemical catalysts. nih.gov Exploring enzymatic routes for the synthesis of the pyrrolidine-aniline linkage or the ethylation step could drastically reduce the environmental footprint of the synthesis. nih.gov

Green Chemistry Approaches: Methodologies such as "hydrogen borrowing" for the formation of C-N bonds are gaining traction. rsc.org Applying such principles could streamline the synthesis, improve atom economy, and utilize more renewable resources. rsc.orgrsc.org The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, would also enhance efficiency. mdpi.com

Synthetic Strategy Potential Advantages Key Research Challenges
Continuous-Flow SynthesisEnhanced safety, scalability, and product consistency. beilstein-journals.orgReactor design, optimization of reaction parameters (temperature, pressure, flow rate), and handling of solid intermediates.
BiocatalysisHigh selectivity, mild reaction conditions, and reduced environmental impact. nih.govEnzyme identification and engineering, substrate specificity, and stability under process conditions.
One-Pot/Tandem ReactionsImproved atom economy, reduced waste, and shorter synthesis time. mdpi.comCatalyst compatibility for multiple steps and control of competing reaction pathways.

Exploration of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize the novel synthetic routes mentioned above, a deeper understanding of the reaction kinetics and mechanisms is essential. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are critical for this purpose.

The primary challenges and future directions in this area include:

In-line Raman and NMR Spectroscopy: Implementing Raman or Nuclear Magnetic Resonance (NMR) spectroscopy directly into a continuous-flow reactor can provide immediate data on the concentration of reactants, intermediates, and products. nih.govyoutube.com This allows for rapid optimization and control of the reaction. However, challenges such as signal sensitivity in dilute solutions and potential clogging of flow cells need to be addressed. youtube.com

Mass Spectrometry-Based Monitoring: Techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) can offer quantitative monitoring of heterogeneous reactions without the need for extensive sample preparation. nih.gov This could be particularly useful for optimizing reactions that involve solid catalysts or multiple phases.

Coupled Spectroscopic Methods: Combining techniques, such as coupling a stopped-flow system with Fourier-transform infrared (FT-IR) spectroscopy, can provide both kinetic and structural information about short-lived intermediates. perkinelmer.com

Technique Information Gained Potential Challenges
Real-Time NMR SpectroscopyStructural information, speciation, and concentration. youtube.comLower sensitivity compared to other techniques, complex solvent signal suppression. youtube.com
In-line Raman SpectroscopyVibrational modes of molecules, tracking functional group changes. nih.govSignal interference from fluorescence, calibration for quantitative analysis. nih.gov
DART-Mass SpectrometryDirect and quantitative analysis of reaction progress, even in heterogeneous mixtures. nih.govIsotope-labeled internal standards may be required for high accuracy. nih.gov

Deeper Computational Insight into Excited State Dynamics and Photophysical Processes

The "push-pull" nature of this compound suggests that it is a chromophore with potentially interesting photophysical properties. Understanding the behavior of this molecule upon photoexcitation is key to unlocking its use in optical materials.

Future research in this domain will heavily rely on computational chemistry to explore:

Excited State Calculations: Using methods like Time-Dependent Density Functional Theory (TD-DFT), researchers can model the electronic transitions and predict the absorption and emission spectra of the molecule. acs.orgacs.org This can help to understand the nature of its excited states, such as whether they are localized or have charge-transfer character. rsc.orglanl.gov

Solvatochromism Analysis: The color and photophysical properties of push-pull dyes can be highly dependent on the polarity of the solvent. wikipedia.org Computational models, such as hybrid quantum mechanics/molecular mechanics (QM/MM), can simulate these solvent effects and predict the solvatochromic shifts, providing insight into the solute-solvent interactions that govern the molecule's behavior in different environments. nih.govacs.org

Intersystem Crossing and Non-Radiative Decay: For applications in areas like organic light-emitting diodes (OLEDs) or as photosensitizers, it is crucial to understand the pathways by which the excited state decays. Computational studies can elucidate the probabilities of intersystem crossing to triplet states versus internal conversion back to the ground state, which are often competing processes in nitroaromatic compounds. acs.org

Design of this compound Analogues with Tailored Optical and Electronic Characteristics

A significant advantage of organic molecules is the ability to tune their properties through synthetic modification. Designing analogues of this compound is a promising research direction for creating materials with specific, enhanced characteristics.

Key strategies for analogue design include:

Modifying Donor and Acceptor Groups: The strength of the electron-donating pyrrolidine (B122466) group and the electron-withdrawing nitro group can be altered to fine-tune the energy of the intramolecular charge transfer (ICT) transition. This would allow for precise control over the absorption and emission wavelengths of the molecule. nih.gov

Altering the π-Conjugated System: Extending the conjugated bridge between the donor and acceptor groups, for instance, by introducing additional aromatic rings, can lead to significant red-shifts in the absorption spectrum and enhance nonlinear optical properties. researchgate.net

Introducing Additional Functional Groups: The incorporation of other functional groups could be used to influence properties such as solubility, solid-state packing, or the ability to bind to specific substrates or metal ions. nbinno.com

Modification Strategy Target Property Example Modification
Donor/Acceptor StrengthColor (Absorption/Emission Wavelength)Replacing the nitro group with a cyano or sulfonyl group.
π-Conjugated SystemNonlinear Optical ResponseIntroducing a styryl or ethynyl (B1212043) linkage.
Ancillary Functional GroupsSolubility, Self-AssemblyAdding long alkyl chains or hydrogen-bonding moieties.

Investigation of this compound in Emerging Chemical Technologies

The unique electronic structure of this compound makes it a candidate for several advanced applications. Future research should focus on fabricating and testing this molecule in various technological contexts.

Promising areas of investigation include:

Nonlinear Optical (NLO) Materials: Push-pull chromophores are known to exhibit large second-order NLO responses, making them suitable for applications in electro-optic modulation and frequency doubling of light. researchgate.netnih.gov Research would involve growing single crystals of the compound or incorporating it into polymer matrices and measuring its hyperpolarizability.

Organic Electronics: The charge-transfer characteristics of this molecule could be exploited in organic electronic devices such as organic field-effect transistors (OFETs) or as a component in dye-sensitized solar cells. industryarc.com

Chemical Sensors: The sensitivity of the molecule's absorption spectrum to its environment (solvatochromism) could be harnessed to develop colorimetric sensors for solvent polarity or for the presence of specific analytes that interact with the molecule. wikipedia.orgmdpi.com

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Reactant of Route 1
N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.